molecular formula C14H23ClN2O3 B6313511 N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride CAS No. 112803-88-0

N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride

Cat. No. B6313511
CAS RN: 112803-88-0
M. Wt: 302.80 g/mol
InChI Key: FCQMQDFFGAYKMW-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride (N-Bz-Lys-OHCl), also known as benzyloxycarbonyl-L-lysinol hydrochloride, is an organic compound derived from the amino acid lysine. It is a white, crystalline solid that is soluble in water and is used in various scientific and medical applications. N-Bz-Lys-OHCl is a versatile compound that has been used in a variety of synthetic and analytical procedures.

Scientific Research Applications

N-Bz-Lys-OHCl has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to synthesize peptides, and to study the structure and activity of enzymes. It has also been used in the study of carbohydrate metabolism, and in the development of new pharmaceuticals.

Mechanism of Action

N-Bz-Lys-OHCl acts by binding to the active sites of enzymes and proteins, thus blocking their activity. It can also act as a competitive inhibitor of enzymes, preventing the binding of the enzyme’s substrate.
Biochemical and Physiological Effects
N-Bz-Lys-OHCl has been used to study the effects of enzyme inhibition on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, fatty acids, and amino acids. It has also been used to study the effects of enzyme inhibition on cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-Bz-Lys-OHCl has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily stored and handled. It is also soluble in water, making it easy to use in aqueous solutions. However, it has some limitations as well. It can be toxic if ingested, and it can cause skin irritation if handled without protective gloves.

Future Directions

N-Bz-Lys-OHCl has many potential applications in the future. It could be used to study the structure and function of proteins and enzymes, as well as the effects of enzyme inhibition on cell signaling pathways. It could also be used to develop new pharmaceuticals, and to study the effects of enzyme inhibition on metabolic pathways. Additionally, it could be used to synthesize peptides and other organic compounds, and to study the structure and activity of enzymes.

Synthesis Methods

N-Bz-Lys-OHCl can be synthesized by reacting lysine with N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloridebonyl chloride in an aqueous solution. The reaction is carried out at a pH of 8.0 to 9.0, and the resulting product is then purified by crystallization.

properties

IUPAC Name

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12;/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQMQDFFGAYKMW-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride

CAS RN

112803-88-0
Record name Carbamic acid, (5-amino-6-hydroxyhexyl)-, phenylmethyl ester, monohydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112803-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.